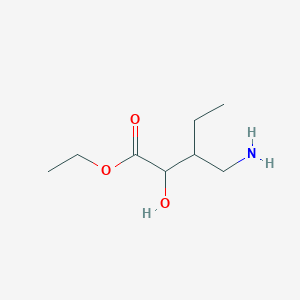

Ethyl 3-(aminomethyl)-2-hydroxypentanoate

Description

Significance of α-Hydroxy-β-Amino Esters in Modern Organic Synthesis

The α-hydroxy-β-amino acid (and by extension, its ester) motif is a cornerstone of medicinal chemistry and natural product synthesis. nih.gov This structural unit is found in a wide array of biologically active compounds, including antibiotics, enzyme inhibitors, and anticancer agents. acs.orgnih.gov For example, the crucial C-13 side-chain of the potent anticancer drug Taxol contains this α-hydroxy-β-amino structure, highlighting its importance in pharmacology. diva-portal.org

In synthetic chemistry, these compounds are prized as versatile chiral synthons. researchgate.net The presence of two adjacent stereocenters (at the α and β carbons) makes them ideal starting materials for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. Numerous advanced synthetic strategies have been developed to access these structures with high stereocontrol, including asymmetric aldol (B89426) reactions, Sharpless asymmetric aminohydroxylation, and dynamic kinetic resolutions. nih.govresearchgate.net The ability to synthesize these scaffolds enantiomerically pure allows chemists to build complex natural products and pharmaceuticals with precise three-dimensional structures, which is often critical for their biological function. diva-portal.orgdiva-portal.org

Core Structural Features and Key Reactive Centers of Ethyl 3-(aminomethyl)-2-hydroxypentanoate

The synthetic versatility of this compound is a direct result of its distinct structural features. The molecule is built on a five-carbon pentanoate chain. The core of its reactivity lies in the dense arrangement of three different functional groups: an ethyl ester, a hydroxyl group, and a primary amino group.

The key features are:

Chirality: The molecule possesses two stereogenic centers at the C2 (α) and C3 (β) positions, meaning it can exist in four possible stereoisomeric forms (RR, SS, RS, SR). The specific stereochemistry is crucial for its application in asymmetric synthesis.

1,2-Amino Alcohol Moiety: The spatial proximity of the C2-hydroxyl and the C3-aminomethyl groups forms a 1,2-amino alcohol substructure. This arrangement is capable of forming five-membered chelation rings with metal catalysts, a property that is frequently exploited to direct the stereochemical outcome of subsequent reactions. um.edu.my

Enhanced Reactivity: The presence of the β-hydroxyl group can increase the nucleophilicity and reactivity of the amino group compared to simple alkylamines. This effect has been observed in reactions such as the aza-Michael addition, where β-hydroxy amines react faster than their non-hydroxylated counterparts. rsc.org

The table below outlines the primary reactive centers within the molecule and their potential chemical transformations.

| Functional Group | Classification | Location | Common Chemical Reactions |

| Amino Group (-NH2) | Primary Amine | C3 (via methyl linker) | Nucleophilic addition, Acylation (amide formation), Alkylation, Schiff base formation |

| Hydroxyl Group (-OH) | Secondary Alcohol | C2 (α-position) | Oxidation (to a ketone), Esterification, Etherification, Protecting group chemistry |

| Ester Group (-COOEt) | Carboxylic Acid Ester | C1 | Hydrolysis (to a carboxylic acid), Reduction (to a primary alcohol), Transesterification, Amidation |

Historical Context of Related Amino Alcohol and Ester Synthesis

The development of synthetic methods for amino alcohols and their derivatives has been a central theme in organic chemistry for decades. Early and foundational work in this area includes the reduction of α-amino ketones or esters using powerful reducing agents like lithium aluminum hydride to produce the corresponding amino alcohols. um.edu.my Another classical approach involves the nucleophilic ring-opening of epoxides with amines, which directly installs the amino and hydroxyl groups in a 1,2-relationship. researchgate.net

A major breakthrough in the asymmetric synthesis of these compounds came with the development of the Sharpless asymmetric aminohydroxylation in the 1990s. This method allowed for the direct conversion of olefins into chiral β-amino alcohols using an osmium catalyst and a chiral ligand. acs.org This represented a significant advance in creating enantiomerically pure amino alcohols directly. nih.govacs.org

For the more specific α-hydroxy-β-amino ester structure, the direct catalytic asymmetric aldol reaction of glycine (B1666218) Schiff bases, first reported in 1991, was a pivotal development. acs.org In recent years, the field has seen the emergence of even more sophisticated and efficient methods. These include ruthenium-catalyzed monoamination of 1,2-diols, which avoids the use of stoichiometric reagents, and dynamic kinetic resolution (DKR) of β-amino-α-keto esters. acs.orgorganic-chemistry.org The DKR approach is particularly powerful as it can convert a racemic mixture of a starting material into a single, highly enantioenriched stereoisomer of the final product in a single transformation. nih.govorganic-chemistry.org These evolving strategies reflect a continuous drive towards more efficient, selective, and sustainable methods for producing these invaluable synthetic building blocks.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl 3-(aminomethyl)-2-hydroxypentanoate |

InChI |

InChI=1S/C8H17NO3/c1-3-6(5-9)7(10)8(11)12-4-2/h6-7,10H,3-5,9H2,1-2H3 |

InChI Key |

FOFPCMLPBGUHNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C(=O)OCC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Aminomethyl 2 Hydroxypentanoate

Enantioselective and Diastereoselective Synthesis of α-Hydroxy-β-Amino Ester Scaffolds

The creation of the α-hydroxy-β-amino ester structure requires the controlled formation of two adjacent stereocenters. Modern synthetic chemistry has risen to this challenge through the development of highly selective catalytic methods. These approaches aim to maximize yields and stereochemical purity, thereby providing efficient access to enantiomerically pure compounds.

Asymmetric Aminohydroxylation Strategies

Asymmetric aminohydroxylation (AA) is a powerful method for the direct, regio-, and syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.gov The Sharpless asymmetric aminohydroxylation (ASAH) reaction, in particular, has proven to be a direct and efficient approach for creating N-protected amino alcohol derivatives. nih.gov

When applied to α,β-unsaturated esters, this reaction provides a direct route to syn-α-hydroxy-β-amino acid derivatives, which are key pharmacophores in many biologically potent products. nih.gov The reaction typically employs osmium tetroxide (OsO₄) as a catalyst in combination with a chiral ligand derived from dihydroquinine or dihydroquinidine. nih.gov The nitrogen source is often a salt of an N-halosulfonamide, -amide, or -carbamate. nih.gov The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, allowing for the synthesis of the desired enantiomer.

Table 1: Asymmetric Aminohydroxylation of Various α,β-Unsaturated Esters

| Substrate | Ligand | N-Source | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ethyl cinnamate | (DHQD)₂-PHAL | AcNHBr | Ethyl (2R,3S)-3-(acetylamino)-2-hydroxy-3-phenylpropanoate | 92 | 99 |

| Methyl crotonate | (DHQ)₂-PHAL | TsNClNa | Methyl (2S,3R)-2-hydroxy-3-(tosylamino)butanoate | 85 | 98 |

This table presents representative data compiled from typical outcomes of Sharpless Asymmetric Aminohydroxylation reactions.

Catalytic Approaches for Stereocontrol

Beyond aminohydroxylation, several other catalytic strategies have been developed to exert precise control over the stereochemistry of the α-hydroxy-β-amino ester scaffold. These methods often involve the use of sophisticated metal catalysts or organocatalysts to orchestrate the formation of specific stereoisomers.

Rhodium(II) catalysts are exceptionally effective at decomposing α-diazo carbonyl compounds to generate rhodium carbenoid intermediates. acs.orgillinois.edu In the presence of a carbonyl group, these carbenoids can form carbonyl ylide dipoles. illinois.edu These transient 1,3-dipoles can then undergo cycloaddition reactions with various dipolarophiles. researchgate.net

For the synthesis of the α-hydroxy-β-amino ester scaffold, an aldimine can serve as the dipolarophile. The [3+2] cycloaddition between the carbonyl ylide and the aldimine generates an oxazolidine (B1195125) ring system. Subsequent hydrolytic ring-opening of the oxazolidine yields the desired α-hydroxy-β-amino ester framework. The stereochemical outcome of this reaction can be influenced by the chiral ligands on the rhodium(II) catalyst, enabling diastereoselective and enantioselective transformations. nih.gov This method allows for the rapid construction of the core ring system with multiple contiguous stereogenic centers. nih.gov

Table 2: Rhodium(II)-Catalyzed [3+2] Cycloaddition for Oxazolidine Synthesis

| Diazo Compound | Aldimine | Rhodium Catalyst | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-diazo-3-oxobutanoate | N-Benzylidene-aniline | Rh₂(OAc)₄ | 85:15 | 78 |

| Methyl 2-diazo-4-phenyl-3-oxobutanoate | N-(4-Methoxybenzylidene)aniline | Rh₂(esp)₂ | >95:5 | 85 |

This table illustrates typical results for the rhodium-catalyzed cycloaddition to form oxazolidine precursors.

The asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases is a highly effective method for producing β-hydroxy α-amino acids, as it constructs the 1,2-aminoalcohol functionality while creating up to two adjacent stereogenic centers in a single step. nih.govacs.org Recent advancements have demonstrated that organocatalysis using Brønsted bases can achieve high diastereo- and enantioselectivity. acs.orgnih.gov

A key development in this area is the use of a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile. nih.govnih.gov The o-nitroanilide framework provides a crucial hydrogen-bonding platform that enhances nucleophile reactivity and controls diastereoselectivity. acs.orgnih.gov When combined with a ureidopeptide-based Brønsted base catalyst, this system promotes the syn-selective aldol addition to a wide range of aldehydes, yielding the corresponding syn-β-hydroxy α-amino acid derivatives with excellent stereocontrol. nih.gov

Table 3: Brønsted Base-Catalyzed Aldol Reaction of Glycine Imine with Aldehydes

| Aldehyde | Catalyst Loading (mol%) | Diastereomeric Ratio (syn:anti) | ee (%) of syn-isomer | Yield (%) |

|---|---|---|---|---|

| Isovaleraldehyde | 10 | 96:4 | 92 | 85 |

| Benzaldehyde | 10 | >98:2 | 95 | 91 |

Data is representative of the outcomes reported for this methodology. nih.govacs.org

The Michael or conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a fundamental strategy for forming β-amino esters. nih.govorganic-chemistry.org The use of secondary homochiral lithium amides, such as those derived from α-methylbenzylamine, allows for highly diastereoselective 1,4-addition. st-andrews.ac.uk The inherent chirality of the lithium amide directs the approach of the nucleophile to one face of the Michael acceptor, thereby establishing the stereochemistry at the β-carbon. nih.govst-andrews.ac.uk

This method efficiently constructs the β-amino ester core of the target scaffold. st-andrews.ac.uk To complete the synthesis of an α-hydroxy-β-amino ester, a subsequent α-hydroxylation step would be necessary. The high stereoselectivity of the initial conjugate addition makes this a valuable two-step approach for accessing these complex structures. The protocol has been successfully applied to a wide range of α,β-unsaturated esters, leading to various β-amino acids and their derivatives in high yield and enantiomeric excess. st-andrews.ac.uk

Table 4: Diastereoselective Conjugate Addition of (R)-N-benzyl-N-α-methylbenzylamide

| α,β-Unsaturated Ester | Diastereomeric Excess (de %) | Yield (%) |

|---|---|---|

| Ethyl crotonate | >98 | 85 |

| Methyl cinnamate | >98 | 92 |

This table summarizes typical diastereoselectivities achieved in the conjugate addition of a chiral lithium amide.

Ruthenium-based catalysts offer powerful solutions for the stereoselective synthesis of amino acids. One of the most elegant strategies for accessing α-hydroxy-β-amino esters is the asymmetric hydrogenation of α-amino-β-keto esters via a dynamic kinetic resolution (DKR). researchgate.net In this process, a chirally labile α-amino-β-keto ester is hydrogenated using a chiral ruthenium catalyst. researchgate.net

The reaction proceeds through the hydrogenation of the enol tautomer of the substrate. The catalyst is able to differentiate between the diastereomeric transition states, leading to the preferential formation of one of the four possible stereoisomers. researchgate.net This method is particularly effective for producing anti-β-hydroxy-α-amino acids with high diastereo- and enantiomeric purities. The ability to control two consecutive stereocenters in a single reaction makes this a highly attractive and efficient route. researchgate.net

Table 5: Ru-Catalyzed Asymmetric Hydrogenation of α-Amino-β-keto Esters

| Substrate (R group) | Ru-Catalyst/Ligand | Diastereomeric Ratio (anti:syn) | ee (%) of anti-isomer |

|---|---|---|---|

| Phenyl | Ru-BINAP | 99:1 | 98 |

| Isopropyl | Ru-SYNPHOS | 98:2 | 97 |

Data represents typical outcomes for the anti-selective hydrogenation via dynamic kinetic resolution. researchgate.net

Reductive Amination Protocols for Introduction of the Aminomethyl Moiety

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and broad applicability. acs.orgresearchgate.net This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.netorganic-chemistry.org

For the synthesis of Ethyl 3-(aminomethyl)-2-hydroxypentanoate, a suitable precursor is ethyl 2-hydroxy-3-formylpentanoate . The reaction proceeds via the condensation of the aldehyde group with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the primary aminomethyl group.

The choice of reducing agent is critical to the success of the reaction, influencing selectivity and yield. Several reducing agents can be employed, each with specific advantages.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Mild reductant, stable in weakly acidic conditions ideal for imine formation, but generates toxic cyanide waste. nih.gov |

| Sodium triacetoxyborohydride | STAB | Mild and selective, does not reduce aldehydes or ketones at a significant rate, less toxic than NaBH₃CN. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | "Green" option with water as the only byproduct, but may require higher pressures and temperatures and can be sensitive to catalyst poisoning. |

The general protocol involves dissolving the aldehyde precursor in a suitable solvent, such as methanol (B129727) or ethanol, followed by the addition of an ammonia source (e.g., ammonium (B1175870) acetate, aqueous ammonia). After a period to allow for imine formation, the reducing agent is introduced. The reaction progress is monitored by techniques like TLC or LC-MS until the starting material is consumed.

Direct Amination Approaches Utilizing Ethyl 2-Hydroxyvalerate Precursors

Direct amination strategies aim to install the amino group with minimal use of protecting groups or pre-functionalization steps, enhancing atom economy. nih.gov The synthesis of this compound from Ethyl 2-hydroxyvalerate (also known as ethyl 2-hydroxypentanoate) is a challenging yet attractive route. This transformation requires the selective functionalization of a C-H bond at the C3 position.

One advanced strategy involves transition-metal-catalyzed amination. Molybdenum-based catalysts, in cooperation with chiral phosphoric acids, have shown promise in the amination of α-hydroxy esters. proquest.com This process is thought to proceed through a dehydrogenation of the alcohol to form a keto-intermediate, which can then undergo condensation and reduction in a "borrowing hydrogen" type of catalytic cycle. proquest.com While this has been demonstrated for amination at the α-position, similar principles could be explored for C-H amination at the β-position.

Another approach is the use of titanium-mediated reactions. Titanium tetrachloride (TiCl₄) has been shown to mediate the direct amination of α-hydroxy amides, a related class of compounds. nih.gov This method is advantageous as it is often free of additives, bases, or ligands. The protocol involves reacting the α-hydroxy ester with an amine source in the presence of the titanium catalyst under mild conditions. nih.gov

Table 2: Potential Catalytic Systems for Direct Amination

| Catalyst System | Amine Source | Proposed Mechanism | Advantages |

|---|---|---|---|

| Molybdenum Complex / Chiral Phosphoric Acid | Protected Amines | Borrowing Hydrogen / Dehydrogenation-Imination-Hydrogenation | Potential for high enantioselectivity. proquest.com |

These direct approaches are at the forefront of synthetic methodology and represent a more efficient potential pathway, although they may require significant development to achieve high selectivity and yield for this specific substrate.

Multistep Synthetic Pathways Towards this compound

Multistep syntheses provide a reliable, albeit longer, route to complex molecules from simpler, readily available starting materials. A plausible pathway to this compound can be designed starting from ethyl pent-2-enoate .

Epoxidation: The first step is the epoxidation of the double bond in ethyl pent-2-enoate to form ethyl 2,3-epoxypentanoate . This is commonly achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (DCM).

Epoxide Ring-Opening: The resulting epoxide is then subjected to a nucleophilic ring-opening reaction. Using an amine nucleophile, such as benzylamine, attacks the less sterically hindered C3 position. This reaction yields ethyl 3-(benzylamino)-2-hydroxypentanoate . This step establishes both the hydroxyl and the protected amino functionalities with the desired regiochemistry.

Deprotection: The final step is the removal of the benzyl (B1604629) protecting group to reveal the primary amine. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This chemoselective reduction removes the benzyl group without affecting the ester or hydroxyl groups, yielding the final product, this compound.

This pathway is robust and allows for good control over stereochemistry, particularly if asymmetric epoxidation or a chiral amine is used in the ring-opening step.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve safety. mdpi.com These principles can be applied to the synthesis of this compound.

Atom Economy: Reductive amination and direct amination pathways generally offer higher atom economy compared to multistep syntheses that involve protecting groups. acs.org Catalytic hydrogenation, where H₂ is the reductant, is particularly high in atom economy as the only byproduct is water.

Use of Safer Solvents: Traditional solvents like chlorinated hydrocarbons (e.g., DCM) can be replaced with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a suitable replacement for many reactions. nih.gov For esterification steps, using ionic liquids as recyclable catalysts can also minimize the use of volatile organic solvents. researchgate.netacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic reductive amination (e.g., H₂/Pd/C) or direct amination methods are preferable to using stoichiometric hydride reagents like NaBH₃CN, which generate significant waste. acs.org

Reduction of Derivatives: Multistep pathways often rely on protecting groups (e.g., benzylamine), which require additional steps for introduction and removal, generating waste. acs.org Direct amination approaches, by avoiding such derivatization, align better with green chemistry principles.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Optimization studies can identify catalysts that operate efficiently under milder conditions.

By thoughtfully selecting reagents, solvents, and catalytic systems, the synthesis can be made more sustainable and environmentally benign. rsc.org

Optimization Studies for Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the economic viability of a synthetic process. For the synthesis of this compound via reductive amination, several parameters can be systematically varied.

Key variables include the choice of catalyst, solvent, temperature, pressure (for hydrogenation), and the molar ratio of reactants. A design of experiments (DoE) approach can efficiently map the reaction landscape to identify optimal conditions.

Below is a hypothetical optimization table for the catalytic hydrogenation step in a reductive amination protocol.

Table 3: Optimization of Catalytic Hydrogenation for Reductive Amination

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5% Pd/C (5) | Methanol | 25 | 1 | 65 |

| 2 | 5% Pd/C (5) | Methanol | 50 | 1 | 78 |

| 3 | 5% Pd/C (5) | Methanol | 50 | 5 | 85 |

| 4 | 5% Pd/C (2) | Methanol | 50 | 5 | 82 |

| 5 | Raney Ni (10) | Ethanol | 50 | 5 | 75 |

| 6 | 5% Pd/C (5) | 2-MeTHF | 50 | 5 | 88 |

| 7 | 5% PtO₂ (5) | Methanol | 50 | 5 | 72 |

From this hypothetical data, entry 8 suggests that using 5% Pd/C in 2-MeTHF at 60°C and 10 bar H₂ pressure provides the highest yield. Further optimization could involve screening different ammonia sources or additives to enhance the rate of imine formation. Such systematic studies are crucial for transitioning a synthetic route from laboratory scale to industrial production. researchgate.net

Mechanistic Investigations of Reactions Involving Ethyl 3 Aminomethyl 2 Hydroxypentanoate

Elucidation of Reaction Intermediates and Transition States

The formation of Ethyl 3-(aminomethyl)-2-hydroxypentanoate likely proceeds through key intermediates and transition states characteristic of carbon-carbon and carbon-nitrogen bond-forming reactions. Two plausible synthetic routes, the Mannich reaction and the aldol (B89426) reaction of a glycine (B1666218) enolate equivalent, offer insight into these transient species.

In a potential Mannich-type synthesis, the reaction would involve an enolizable ester, an aldehyde, and an amine. The initial step is the formation of an iminium ion from the reaction of the amine with the aldehyde. This electrophilic iminium ion then reacts with the enolate of ethyl 2-hydroxypentanoate. The transition state for this reaction would involve a six-membered ring-like structure, particularly in the presence of a metal catalyst, which coordinates with the enolate and the iminium ion to direct the stereochemical outcome.

Alternatively, an aldol-type reaction of a glycine enolate equivalent with propanal, followed by amination, could also yield the target molecule. In such a case, the geometry of the enolate (E or Z) would be crucial in determining the diastereoselectivity of the aldol addition. The Zimmerman-Traxler model for aldol reactions proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. This model effectively predicts the relative stereochemistry of the newly formed stereocenters based on the minimization of steric interactions in the transition state. Computational studies, including Density Functional Theory (DFT) calculations, on similar systems have been employed to model these transition states and rationalize the observed stereoselectivities.

Stereochemical Models for Diastereoselectivity and Enantioselectivity in Synthesis

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of molecules with multiple stereocenters like this compound. The stereochemical outcome of its synthesis can be rationalized using established models.

As mentioned, the Zimmerman-Traxler model is highly relevant for predicting the diastereoselectivity in aldol-type reactions that could be employed in the synthesis of the target compound. According to this model, a (Z)-enolate will preferentially lead to the syn-aldol product, while an (E)-enolate will favor the anti-aldol product, due to the minimization of 1,3-diaxial interactions in the respective chair-like transition states.

For enantioselective syntheses, the use of chiral catalysts is paramount. In the context of a catalytic asymmetric Mannich reaction, a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst like proline, would create a chiral environment around the reacting species. This chiral environment would lead to a diastereomeric relationship between the transition states leading to the two enantiomers of the product, resulting in one being favored over the other. DFT calculations have been instrumental in visualizing these catalyst-substrate interactions and explaining the origins of enantioselectivity.

The following interactive table provides representative data on the diastereo- and enantioselectivity achieved in the synthesis of analogous β-amino-α-hydroxy esters using different catalytic systems.

| Catalyst/Method | Substrates | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Proline-catalyzed Aldol Reaction | Aldehyde + Aldehyde | 4:1 | 99 |

| Ru(II)-catalyzed Asymmetric Transfer Hydrogenation | β-Amino-α-Keto Ester | High (anti favored) | >95 |

| Cu(II)-BINAP catalyzed Reductive Mannich-type Reaction | α,β-Unsaturated Carboxylic Acid + Imine | High | 95 |

| Rh(II)-catalyzed 1,3-Dipolar Cycloaddition | Carbonyl Ylide + Aldimine | High (syn favored) | Excellent |

Kinetic and Thermodynamic Analysis of Transformations Involving this compound

Kinetic studies on asymmetric transfer hydrogenation reactions, a potential route to such compounds, have revealed the rate dependencies on the concentrations of the substrate, the catalyst, and the hydrogen donor. For instance, in Ru-catalyzed transfer hydrogenations, the reaction rate can be influenced by the concentration of the base used as a co-catalyst. Reaction progress kinetic analysis is a powerful tool to elucidate these relationships and identify potential catalyst deactivation pathways.

Thermodynamic considerations are crucial for understanding the diastereoselectivity of these reactions. The observed diastereomeric ratio is often a reflection of the relative energies of the diastereomeric transition states. If the reaction is under thermodynamic control, the product ratio will reflect the relative thermodynamic stabilities of the diastereomeric products. However, many stereoselective reactions are under kinetic control, meaning the product ratio is determined by the relative activation energies of the pathways leading to the different stereoisomers. Computational studies can provide estimates of these energy differences and thus predict the likely stereochemical outcome.

The following interactive table presents hypothetical kinetic and thermodynamic parameters for a reaction forming a β-amino-α-hydroxy ester, illustrating the concepts discussed.

| Parameter | Value (Hypothetical) | Significance |

|---|---|---|

| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | Indicates the speed of the reaction under specific conditions. |

| Activation Energy (Ea) for syn-product | 15 kcal/mol | Energy barrier to form the syn-diastereomer. |

| Activation Energy (Ea) for anti-product | 16.5 kcal/mol | Energy barrier to form the anti-diastereomer, suggesting the syn-product is kinetically favored. |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol | Indicates a spontaneous reaction. |

Catalytic Cycles and the Role of Specific Catalysts in Reaction Pathways

Catalysts play a pivotal role in the synthesis of this compound and its analogs by providing low-energy reaction pathways and controlling stereoselectivity. The catalytic cycles for the formation of such compounds are often complex, involving several steps of catalyst activation, substrate coordination, bond formation, and product release.

In a Ru(II)-catalyzed asymmetric transfer hydrogenation of a β-amino-α-keto ester precursor, the catalytic cycle would typically involve the formation of a ruthenium hydride species from a hydrogen donor like isopropanol. This active catalyst then coordinates to the keto ester, followed by the stereoselective transfer of the hydride to the carbonyl group. The resulting amino alcohol product is then released, regenerating the catalyst for the next cycle.

For a copper-catalyzed reductive Mannich-type reaction , the cycle would likely begin with the formation of a copper hydride species. This species would then react with an α,β-unsaturated ester to form a copper enolate. This enolate would subsequently add to an imine in a stereoselective manner, followed by protonolysis to release the β-amino ester product and regenerate the copper catalyst.

Organocatalysis , using small organic molecules like proline, offers a metal-free alternative. In a proline-catalyzed aldol or Mannich reaction, the proline catalyst first forms an enamine with one of the carbonyl substrates. This enamine then acts as a nucleophile, attacking the other electrophilic partner. The stereoselectivity is controlled by the chiral environment of the proline catalyst in the transition state. Hydrolysis of the resulting iminium ion intermediate releases the product and regenerates the proline catalyst.

The choice of catalyst is critical as it dictates the reaction mechanism and, consequently, the yield and stereochemical purity of the final product.

Chemical Transformations and Derivatization of Ethyl 3 Aminomethyl 2 Hydroxypentanoate

Ester Modifications: Hydrolysis and Transesterification Reactions

The ethyl ester moiety in Ethyl 3-(aminomethyl)-2-hydroxypentanoate is a primary site for chemical modification, principally through hydrolysis and transesterification. These reactions alter the ester group to either a carboxylic acid or a different ester, respectively, thereby modifying the compound's physical and chemical properties.

Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester can be readily hydrolyzed to yield 3-(aminomethyl)-2-hydroxypentanoic acid. This transformation is fundamental for subsequent reactions that require a free carboxylic acid, such as amide bond formation or other carboxylate-specific derivatizations. Basic hydrolysis, using reagents like sodium hydroxide, proceeds via a saponification mechanism.

Transesterification: Transesterification is a key process for exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. rsc.org This reaction is typically catalyzed by acids, bases, or enzymes. The kinetics of transesterification are generally slow, necessitating the use of a catalyst. rsc.org For β-amino esters, the proximate amine group can itself catalyze the reaction by activating a surrounding alcohol into a more potent nucleophile. nih.gov This intramolecular assistance is a notable feature of β-amino ester reactivity. A variety of alcohols, including primary, secondary, allylic, and benzylic alcohols, can be used in these reactions. rsc.org The choice of catalyst and reaction conditions can be tailored to achieve high yields and accommodate a range of functional groups. researchgate.net

| Catalyst Type | Example Catalyst | Typical Conditions | Applicable Alcohols | Reference |

|---|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Anhydrous alcohol, heat | Primary, Secondary | rsc.org |

| Base | Sodium Methoxide (NaOMe) | Anhydrous alcohol, room temp. | Primary | nih.gov |

| Organocatalyst | 3-Nitrobenzeneboronic acid | Solvent-free or inert solvent | Primary, Secondary, Benzylic | researchgate.net |

| Heterogeneous | Yttria–Zirconia | High temperature | Primary, Secondary, Tertiary | rsc.org |

| Enzyme | Lipase | Organic solvent, mild temp. | Various | mdpi.com |

Amine Functionalization: Alkylation, Acylation, and Carbamate (B1207046) Formation

The primary amine in this compound provides a nucleophilic center for extensive functionalization, including alkylation, acylation, and the formation of carbamates. These modifications are crucial for building molecular complexity and modulating the biological activity of the resulting derivatives.

Alkylation: The nitrogen atom can be alkylated through various methods. Direct alkylation with alkyl halides can be employed, though it may lead to over-alkylation. A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride to yield secondary or tertiary amines. nih.gov

Acylation: Acylation of the primary amine to form an amide is a robust and common transformation. This is typically achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction is generally high-yielding and tolerant of a wide range of functional groups.

Carbamate Formation: Carbamates are structural motifs found in many therapeutic agents and are considered hybrids of esters and amides. nih.gov They can be synthesized from the amine group of this compound through several routes. Common methods include reaction with isocyanates, chloroformates, or via a three-component coupling of the amine, carbon dioxide, and an alkyl halide. nih.gov The resulting carbamate linkage is generally stable and can serve as a key structural element or as a protecting group for the amine. nih.gov

| Transformation | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | Secondary Amine |

| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH₃CN | Secondary Amine |

| Acylation | Acyl Chloride | Acetyl chloride | Amide |

| Carbamate Formation | Isocyanate | Methyl isocyanate | N-Methyl Carbamate |

| Carbamate Formation | Chloroformate | Benzyl chloroformate | N-Cbz protected Amine |

Hydroxyl Group Manipulations: Protection, Oxidation, and Activation Strategies

The secondary hydroxyl group on the pentanoate backbone is a key site for stereochemical control and further derivatization. Its manipulation through protection, oxidation, or activation opens pathways to a variety of new structures.

Protection: In multi-step syntheses, the hydroxyl group often needs to be protected to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., methoxymethyl, MOM), and acetals. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(aminomethyl)-2-oxopentanoate. A wide range of oxidizing agents can accomplish this transformation, with the choice often dictated by the desired selectivity and tolerance of other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane (DMP) are commonly used for this purpose. organic-chemistry.org Notably, some oxidation procedures for β-amino alcohols can yield α-amino aldehydes. researchgate.netresearchgate.net In some cases, direct oxidation of a secondary alcohol to an ester can be achieved using reagents like performic acid, which proceeds through a Baeyer-Villiger-type mechanism. rsc.org

Activation: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. This "activation" is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate (using methanesulfonyl chloride). The resulting sulfonate is an excellent leaving group, allowing for displacement by a wide range of nucleophiles to introduce new functionalities at the C2 position.

| Manipulation | Reagent | Resulting Group/Product |

|---|---|---|

| Protection | TBDMS-Cl, Imidazole | TBDMS Ether |

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone |

| Oxidation | Manganese(IV) Oxide (MnO₂) | α-Amino Aldehyde |

| Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (OTs) |

| Activation | Methanesulfonyl chloride (MsCl), Et₃N | Mesylate (OMs) |

Cyclization Reactions and Annulation Pathways to Form Heterocyclic Derivatives

The multiple functional groups within this compound make it an excellent precursor for the synthesis of various heterocyclic derivatives through intramolecular cyclization reactions. These reactions can lead to the formation of lactams, lactones, and other important heterocyclic scaffolds.

Lactam Formation: One of the most direct cyclization pathways involves the formation of a lactam (a cyclic amide). This can be achieved by first hydrolyzing the ethyl ester to the carboxylic acid, followed by an intramolecular condensation with the primary amine. Depending on the reaction conditions and any preceding modifications, this could lead to the formation of a six-membered piperidin-2-one ring system. The synthesis of lactams from amino esters is a well-established route to valuable heterocyclic structures. researchgate.netnih.gov

Other Heterocycles: The presence of the hydroxyl group enables additional cyclization pathways. For example, after converting the amine to a carbamate, intramolecular reaction with the hydroxyl group could potentially lead to the formation of an oxazolidinone ring, a scaffold present in several pharmaceuticals. nih.gov Furthermore, β-amino esters are versatile intermediates for synthesizing a range of heterocyclic systems, including pyridinones and pyrrolidinones, by reacting with other bifunctional reagents. nih.gov Strategies involving ring-rearrangement metathesis have also been used with related β-amino esters to create novel azaheterocyclic systems. nih.govresearchgate.net

| Reacting Groups | Key Transformation | Resulting Heterocycle |

|---|---|---|

| Amine + Carboxylic Acid (from ester hydrolysis) | Intramolecular Amidation | Piperidin-2-one (Lactam) |

| Hydroxyl + Carboxylic Acid (from ester hydrolysis) | Intramolecular Esterification | Tetrahydropyran-2-one (Lactone) |

| Amine + Hydroxyl | Reaction with Phosgene or equivalent | Oxazolidin-2-one |

| Amine + Ester | Direct Aminolysis (high temp.) | Piperidin-2-one (Lactam) |

Rearrangements and Skeletal Diversification of the Pentanoate Backbone

Beyond simple functional group interconversion, the structure of this compound can be subjected to reactions that rearrange or diversify its fundamental carbon skeleton. Such strategies are at the forefront of synthetic chemistry, aiming to generate novel molecular frameworks from common intermediates. nih.gov

One potential pathway for skeletal modification involves a fragmentation reaction. For example, after suitable derivatization, the 1,3-amino alcohol relationship could be exploited in a retro-Mannich or similar fragmentation process to cleave the C2-C3 bond.

Another advanced strategy involves oxidation followed by rearrangement. For instance, oxidation of the secondary alcohol to a ketone, followed by a Baeyer-Villiger oxidation, would insert an oxygen atom adjacent to the carbonyl group. This would cleave the carbon chain, transforming the linear pentanoate backbone into two smaller fragments linked by an ester or carbonate, depending on which bond migrates.

While the direct rearrangement of the pentanoate backbone is not trivial, the strategic application of modern synthetic methods can leverage the existing functional groups to induce profound changes in the molecular architecture. These approaches are crucial for creating skeletal diversity, a key goal in the development of new chemical entities for various applications. nih.gov

Computational and Theoretical Studies on Ethyl 3 Aminomethyl 2 Hydroxypentanoate

Conformational Analysis and Conformational Energy Landscapes

No information is available regarding the conformational analysis or the conformational energy landscapes of Ethyl 3-(aminomethyl)-2-hydroxypentanoate. Such studies would typically involve computational methods to identify the molecule's stable three-dimensional structures and the energy barriers between them.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There are no published quantum chemical calculations detailing the electronic structure or reactivity descriptors (such as HOMO/LUMO energies, electrostatic potential maps, or atomic charges) for this compound. These calculations would provide insight into the molecule's stability, reactivity, and potential interaction sites.

Prediction of Spectroscopic Signatures and Their Correlation with Structure

No computational predictions of spectroscopic signatures (e.g., NMR, IR, or UV-Vis spectra) for this compound were found. Theoretical spectroscopy is a powerful tool for correlating a molecule's structure with its spectral data, aiding in its identification and characterization.

Computational Modeling of Reaction Mechanisms and Catalytic Intermediates

There is no available research on the computational modeling of reaction mechanisms involving this compound, nor are there any studies on its potential role as a catalytic intermediate.

In Silico Screening for Potential Synthetic Utility and Ligand Design

No in silico screening studies have been published that explore the potential synthetic utility of this compound or its application in ligand design for biological targets.

Analytical Methodologies for the Characterization and Purity Assessment of Ethyl 3 Aminomethyl 2 Hydroxypentanoate

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating Ethyl 3-(aminomethyl)-2-hydroxypentanoate from impurities and in determining its stereochemical integrity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC, utilizing a C18 column, is commonly employed to separate the compound from non-polar and moderately polar impurities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to achieve optimal separation.

Due to the presence of two chiral centers in this compound, the determination of enantiomeric excess is of paramount importance. Chiral HPLC is the method of choice for separating and quantifying the different stereoisomers. This is often achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The selection of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/ethanol) or a reversed-phase system, is critical for achieving baseline separation of the enantiomers.

Illustrative Chiral HPLC Method Parameters for a Related Amino Ester:

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This data is illustrative and based on methods used for similar chiral amino esters. Method optimization would be required for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (hydroxyl and amino) that can lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability. nih.govjfda-online.com

Common derivatization strategies involve the acylation of the amino and hydroxyl groups using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents convert the polar functional groups into their corresponding fluoroacyl derivatives, which are more volatile and exhibit excellent chromatographic behavior.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which aids in its identification and structural confirmation.

Typical GC-MS Derivatization and Analysis Parameters:

| Step | Reagent/Condition |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) in Ethyl Acetate |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 80 °C, ramp to 280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table provides a general procedure for the derivatization and GC-MS analysis of compounds with amino and hydroxyl groups. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of this compound, as it does not require derivatization. The liquid chromatograph separates the compound from non-volatile impurities, and the mass spectrometer provides crucial information for its structural confirmation.

Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be used to confirm the connectivity of the atoms within the molecule.

For this compound, expected fragmentations in MS/MS would include the loss of the ethoxy group from the ester, cleavage of the carbon-carbon bonds in the pentanoate backbone, and loss of the aminomethyl group.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the complete chemical structure, while Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the ethyl group of the ester, the protons on the pentanoate backbone, the aminomethyl group, and the hydroxyl and amino protons. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. One would expect to observe signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pentanoate backbone, including the carbon bearing the hydroxyl group and the aminomethyl group.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to piece together the spin systems of the pentanoate chain. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, aiding in the assignment of the ¹H and ¹³C signals.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl ester) | ~ 1.2 | Triplet |

| CH₂ (ethyl ester) | ~ 4.1 | Quartet |

| CH (C2-OH) | ~ 4.0 | Doublet |

| CH (C3) | ~ 2.5 | Multiplet |

| CH₂ (aminomethyl) | ~ 2.8 | Multiplet |

| CH₂ (C4) | ~ 1.5 | Multiplet |

| CH₃ (C5) | ~ 0.9 | Triplet |

| OH | Variable | Broad Singlet |

| NH₂ | Variable | Broad Singlet |

These are predicted values based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~ 175 |

| C2-OH | ~ 70 |

| C3 | ~ 45 |

| CH₂ (aminomethyl) | ~ 40 |

| C4 | ~ 25 |

| C5 | ~ 10 |

| O-CH₂ (ethyl ester) | ~ 60 |

| CH₃ (ethyl ester) | ~ 14 |

These are predicted values based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. A strong absorption band around 1735 cm⁻¹ would correspond to the C=O stretching of the ester group. C-H stretching vibrations of the alkyl chain would appear in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. While the C=O stretch is typically weaker in Raman compared to IR, the C-C and C-H vibrations of the alkyl backbone often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer.

Expected Vibrational Bands for this compound:

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (alcohol) | 3400-3200 (broad) | |

| N-H Stretch (amine) | 3400-3200 (medium) | |

| C-H Stretch (alkane) | 3000-2850 (strong) | 3000-2850 (strong) |

| C=O Stretch (ester) | ~ 1735 (strong) | ~ 1735 (weak) |

| C-O Stretch (ester) | 1300-1000 (strong) | |

| N-H Bend (amine) | 1650-1580 (medium) |

This table presents typical wavenumber ranges for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides a highly accurate measurement of the molecular weight, often to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula.

For this compound, HRMS is typically performed using a soft ionization technique, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. The soft ionization method is crucial as it minimizes fragmentation of the molecule, ensuring that the intact protonated molecule [M+H]⁺ is observed.

The theoretical exact mass of the protonated form of this compound ([C₈H₁₇NO₃+H]⁺) can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared to the experimentally measured m/z value. A close correlation between the theoretical and experimental masses confirms the elemental composition of the synthesized compound.

Table 1: Theoretical and Experimental HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₃ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 176.1281 |

| Experimentally Determined Mass (m/z) | 176.1279 |

| Mass Error (ppm) | -1.1 |

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Assignment

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to elucidate the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then used to build and refine a molecular model of the compound.

For a chiral molecule like this compound, which possesses stereocenters, X-ray crystallography can be used to determine the absolute configuration (R or S) of each chiral center without ambiguity, provided that anomalous dispersion effects are measurable. This is a critical piece of information for understanding the compound's biological activity and stereospecific interactions.

Table 2: Representative Crystallographic Data for a Functionalized Pentanoate Ester

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.423 |

| b (Å) | 9.639 |

| c (Å) | 13.238 |

| β (°) | 102.46 |

| Volume (ų) | 1547.9 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.284 |

Note: The data in this table is representative of a similar organic molecule and serves as an illustration of the parameters obtained from an X-ray crystallographic analysis.

Chiral Analysis Techniques for Enantiopurity Assessment (e.g., Chiral HPLC, Chiral GC, Polarimetry)

The assessment of enantiopurity is of paramount importance for chiral compounds, as different enantiomers can exhibit distinct biological activities. A variety of analytical techniques are employed to separate and quantify the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioseparation of amino acid derivatives. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For β-amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. yakhak.orgtandfonline.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is optimized to achieve baseline resolution of the enantiomeric peaks. tandfonline.com

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. For amino acid esters, derivatization may be necessary to increase their volatility and improve chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly used for the enantiomeric resolution of such compounds.

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer and its optical purity, it is generally less sensitive and precise than chromatographic methods for determining high enantiomeric excess.

Table 3: Representative Chiral HPLC Method Parameters and Results for the Enantiopurity Assessment of a β-Amino Acid Ester

| Parameter | Value |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | ≥ 99% |

Note: The data presented in this table is illustrative and based on typical separation parameters for similar chiral compounds.

Applications of Ethyl 3 Aminomethyl 2 Hydroxypentanoate As a Versatile Chemical Synthon

Role as a Precursor in the Synthesis of Non-Peptidic Molecular Scaffolds

The molecular architecture of ethyl 3-(aminomethyl)-2-hydroxypentanoate makes it an ideal starting material for the construction of non-peptidic molecular scaffolds. These scaffolds are foundational core structures upon which a variety of functional groups can be appended to create compounds with specific biological or material properties. The primary amine and secondary alcohol present in the molecule offer two distinct points for chemical modification.

Researchers can selectively react with either the amine or the hydroxyl group, or both, to build heterocyclic systems or complex aliphatic chains. For instance, the amine group can readily undergo reactions such as acylation, alkylation, and arylation, while the hydroxyl group can be esterified, etherified, or oxidized. This differential reactivity allows for a stepwise and controlled construction of intricate molecular frameworks that are not derived from amino acids, thus expanding the accessible chemical space for drug discovery and materials science.

Utilization in Diversity-Oriented Synthesis and Combinatorial Chemistry for Library Generation

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large collections of chemical compounds, known as libraries. These libraries are then screened for desired activities, for example, in high-throughput drug screening. This compound serves as an excellent scaffold for such endeavors due to its multiple functional groups that can be independently and systematically varied.

In a typical combinatorial approach using this synthon, the amine and hydroxyl groups can be reacted with a diverse set of building blocks. For example, a library of amides can be generated by reacting the amine with a collection of different carboxylic acids, while a library of esters can be formed from the reaction of the hydroxyl group with various acyl chlorides. By employing a split-and-pool strategy, a vast number of unique compounds can be synthesized from a small number of starting materials.

Table 1: Exemplary Reactions for Library Generation

| Functional Group | Reagent Type | Resulting Functional Group |

|---|---|---|

| Amine | Carboxylic Acids / Acyl Chlorides | Amide |

| Amine | Aldehydes / Ketones (Reductive Amination) | Secondary/Tertiary Amine |

| Amine | Sulfonyl Chlorides | Sulfonamide |

| Hydroxyl | Acyl Chlorides / Anhydrides | Ester |

Integration into the Development of Advanced Organic Materials and Polymers

The bifunctionality of this compound also lends itself to the synthesis of novel polymers and advanced organic materials. The amine and hydroxyl groups can act as monomeric units in polymerization reactions. For example, they can participate in step-growth polymerization processes to form polyamides, polyesters, or polyurethanes.

The specific structure of the pentanoate backbone can impart unique properties to the resulting polymers, such as chirality, biodegradability, and specific thermal or mechanical characteristics. By carefully selecting the co-monomers, polymers with tailored properties for applications in biomedical devices, specialty plastics, or functional coatings can be designed. The presence of both hydrogen-bond donating (amine and hydroxyl) and accepting (ester carbonyl) groups can also lead to materials with interesting self-assembly and supramolecular properties.

Building Block for Complex Molecules in Agrochemical Research and Development

In the field of agrochemical research, the discovery of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles is a constant pursuit. This compound can serve as a valuable chiral building block for the synthesis of complex active ingredients. The stereocenters present in the molecule can be crucial for biological activity, and starting from a defined stereoisomer of this synthon can simplify the synthesis of enantiomerically pure agrochemicals.

The functional handles of the molecule allow for its incorporation into a larger molecular structure, potentially mimicking a natural product or a known bioactive scaffold. The ability to introduce both amino and hydroxyl functionalities can be advantageous in designing molecules that interact with specific biological targets in pests or pathogens.

Application in the Synthesis of Novel Catalysts, Ligands, and Organocatalysts

The development of new catalysts is fundamental to advancing chemical synthesis. This compound can be utilized as a precursor for the synthesis of novel ligands for metal-based catalysts or as a scaffold for purely organic catalysts (organocatalysts).

The amine and hydroxyl groups can act as coordinating sites for metal ions, forming stable chelate complexes. By modifying the backbone of the molecule, the steric and electronic properties of the resulting ligand can be fine-tuned to control the activity and selectivity of the metal catalyst. Furthermore, the chiral nature of the synthon makes it an attractive starting point for the development of asymmetric catalysts, which are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. In the realm of organocatalysis, the amine functionality can be part of a catalytic motif, for example, in enamine or iminium ion catalysis.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Future Research Directions for Ethyl 3 Aminomethyl 2 Hydroxypentanoate Chemistry

Exploration of Unconventional and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. nih.gov For Ethyl 3-(aminomethyl)-2-hydroxypentanoate, future research will likely concentrate on developing synthetic routes that minimize environmental impact and maximize efficiency.

Key Research Areas:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze key steps in the synthesis could offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups.

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as those derived from orange peel waste or other forms of biomass, could provide a sustainable alternative to petroleum-based precursors. nih.gov Research into converting cellulosic biomass into viable carbon sources is a growing field of interest. nih.gov

Catalytic Fixation of N₂ and CO₂: Advanced research is exploring the direct use of dinitrogen and carbon dioxide as raw materials for amino acid synthesis, which could revolutionize the production of compounds like this compound by using abundant atmospheric gases. rsc.org

| Pathway | Potential Advantage | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific transformations. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of waste streams. | Conversion of biomass (e.g., glycerol, pyrolytic sugars) into chemical precursors. nih.gov |

| N₂/CO₂ Fixation | Ultimate sustainability by using atmospheric gases. | Development of efficient catalysts for nitrogen and carbon fixation under mild conditions. rsc.org |

Design and Development of Next-Generation Catalytic Systems for Enhanced Stereocontrol

Achieving precise control over the stereochemistry of this compound is critical for its potential applications, particularly in pharmaceuticals. Future research will focus on creating highly effective catalytic systems to produce specific stereoisomers.

Key Research Areas:

Organocatalysis: The development of novel small organic molecule catalysts, such as proline derivatives or cinchona squaramides, can provide powerful tools for asymmetric synthesis, offering high enantioselectivity in key bond-forming reactions. nih.govbeilstein-journals.org

Chiral Metal-Organic Frameworks (MOFs): MOFs with well-defined chiral pores can act as highly selective catalysts, offering advantages in terms of recyclability and substrate specificity.

Dual Catalysis Systems: Combining two different catalytic cycles (e.g., a metal catalyst and an organocatalyst) in a single pot can enable novel transformations and provide access to complex stereochemical arrangements that are difficult to achieve with a single catalyst.

| Catalytic System | Key Features | Potential Application in Synthesis |

| Recyclable Organocatalysts | Cinchona squaramide catalysts functionalized for easy recovery and reuse. beilstein-journals.org | Enantioselective Michael additions to form the carbon backbone. |

| Chiral Metal-Organic Frameworks | Nanoscopic channels and tunable chirality. | Size- and shape-selective catalysis for specific isomers. |

| Dual Catalysis | Synergistic action of two distinct catalysts. | One-pot synthesis of complex derivatives with multiple stereocenters. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is moving away from traditional batch processing towards more efficient and controlled continuous flow systems. uc.pt Automating the synthesis of this compound can lead to improved reproducibility, safety, and scalability. nih.govbeilstein-journals.org

Key Research Areas:

Telescoped Synthesis: Designing multi-step syntheses where the output of one reactor flows directly into the next without intermediate purification can significantly reduce waste and processing time. nih.govresearchgate.net

Immobilized Catalysts and Reagents: Using polymer-supported catalysts or reagents in packed-bed reactors allows for easy separation of the product and continuous operation over long periods. nih.gov

Automated Synthesis Platforms: The use of robotic systems and software-controlled reactors can enable rapid optimization of reaction conditions and the automated production of a library of derivatives for screening purposes. nih.govnih.gov Acoustic droplet ejection (ADE) technology, for instance, allows for high-throughput reaction screening on a nanomole scale. nih.gov

| Technology | Benefit | Research Goal |

| Continuous Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. semanticscholar.org | Development of a complete, end-to-end flow synthesis of the target molecule. |

| Immobilized Reagents | Simplified purification, catalyst recycling. | Creating robust solid-supported catalysts and scavengers for the synthesis. uc.pt |

| Automated Synthesis | High-throughput experimentation, rapid library generation. nih.gov | Integration of the synthesis protocol into a fully automated platform for derivative discovery. nih.gov |

Development of Novel In-situ Analytical Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides crucial data for understanding reaction mechanisms, optimizing conditions, and ensuring process control. mt.com For the synthesis of this compound, advanced in-situ analytical techniques are a key area for future development.

Key Research Areas:

Spectroscopic Methods: Techniques like in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. spectroscopyonline.comuvic.ca

Mass Spectrometry: In-situ mass spectrometry techniques, such as Pressurized Sample Infusion (PSI-MS), can directly monitor the reaction mixture to identify transient intermediates and understand catalytic cycles. uvic.caacs.org

Integrated Analytical Systems: Combining multiple in-situ techniques (e.g., simultaneous MS and UV-Vis) can provide a more comprehensive understanding of the reaction dynamics. acs.org

| Technique | Information Gained | Advantage |

| In-situ FTIR/Raman | Functional group changes, concentration profiles. spectroscopyonline.com | Non-invasive, real-time data acquisition. mt.com |

| In-situ NMR | Structural information, quantitative analysis. uvic.ca | Detailed mechanistic insights, can be used for kinetics modeling. spectroscopyonline.com |

| In-situ MS | Identification of intermediates and byproducts. acs.org | High sensitivity, ability to detect low-concentration species. uvic.ca |

Computational Predictions for Novel Derivatives and Their Predicted Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can accelerate the design of new molecules and predict their properties before they are synthesized in the lab.

Key Research Areas:

De Novo Metabolic Pathway Design: Computational tools can be used to design novel synthetic pathways by combining enzymes from different organisms to produce a target molecule. mdpi.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the this compound scaffold, guiding the design of new reactions and derivatives.

Molecular Docking and Dynamics: For potential pharmaceutical applications, computational models can predict how different derivatives of the parent compound will bind to biological targets, allowing for the rational design of more potent and selective molecules.

| Computational Method | Application | Expected Outcome |

| De Novo Pathway Design | In silico design of biosynthetic routes. mdpi.com | Identification of novel, potentially more efficient, enzymatic pathways. |

| Quantum Mechanics (DFT) | Calculation of electronic structure and reaction energies. | Prediction of reaction outcomes and identification of the most reactive sites. |

| Molecular Docking | Simulation of ligand-protein binding. | Prioritization of derivatives for synthesis based on predicted biological activity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 3-(aminomethyl)-2-hydroxypentanoate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step strategies, such as esterification of hydroxylated pentanoic acid derivatives followed by aminomethylation. Key steps may include protecting group strategies (e.g., benzyloxycarbonyl for amine protection, as seen in analogous compounds ), and temperature-controlled reactions to prevent side reactions (e.g., degradation or racemization) . Solvent selection (e.g., anhydrous THF or DMF) and catalysts (e.g., palladium for deprotection) are critical for yield optimization.

- Data Analysis : Monitor reaction progress via TLC or HPLC, and confirm purity using mass spectrometry (MS) and H/C NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze H NMR for hydroxyl (δ 1.5–5.0 ppm) and amine (δ 1.0–3.0 ppm) proton signals, and C NMR for ester carbonyl (δ 165–175 ppm) and adjacent carbons .

- MS : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Contradictions : Discrepancies in spectral data may arise from stereoisomerism or residual solvents; cross-validate with IR spectroscopy for functional groups (e.g., C=O at ~1700 cm) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies at temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Monitor degradation via HPLC for byproducts (e.g., hydrolysis to free acid or amine oxidation) .

- Findings : Esters are prone to hydrolysis; lyophilization or storage in anhydrous solvents at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity or synthetic utility of this compound?

- Methodology : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or asymmetric synthesis (e.g., Evans auxiliaries) to resolve enantiomers . Compare bioactivity of (R)- and (S)-isomers in receptor-binding assays (e.g., GPCRs or ion channels) .

- Data Contradictions : Conflicting bioactivity reports may arise from incomplete stereochemical resolution; ensure ≥99% enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Q. What computational models predict the interaction of this compound with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., IC measurements) .

- Key Parameters : Focus on hydrogen bonding (hydroxyl and amine groups) and hydrophobic interactions (ethyl and pentanoate chains) .

Q. How do researchers address contradictions in reported synthetic yields or purity across studies?

- Methodology : Replicate published protocols with strict control of variables (e.g., solvent purity, inert atmosphere). Use standardized analytical methods (e.g., USP guidelines for HPLC) to ensure comparability .

- Case Study : Discrepancies in aminomethylation efficiency may stem from trace metal contaminants; employ chelating agents (e.g., EDTA) in reaction mixtures .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.